[4-(3-Methyl-2-pyridinyl)phenyl]methanol
Description
[4-(3-Methyl-2-pyridinyl)phenyl]methanol is a pyridine derivative featuring a methanol group attached to a phenyl ring substituted with a 3-methyl-2-pyridinyl moiety. This structure imparts unique physicochemical properties, such as polarity from the hydroxyl group and aromatic interactions from the pyridine and phenyl rings.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[4-(3-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-8,15H,9H2,1H3 |
InChI Key |
BHZIXWRWYBBDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between [4-(3-Methyl-2-pyridinyl)phenyl]methanol and its analogues:
Key Observations :
- Solubility: The hydrochloride salt of [4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methanol () likely improves aqueous solubility, critical for pharmaceutical applications .
- Heterocyclic Diversity : Pyrazole () and pyridazine () cores introduce distinct hydrogen-bonding and π-stacking capabilities compared to pyridine derivatives.
Physicochemical and Stability Properties
- Stability : Rabeprazole sodium (), a structurally complex pyridine derivative, degrades rapidly in acidic media but is stable under alkaline conditions, suggesting pH sensitivity for related alcohols .
- Hydrogen Bonding: In [4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium] methanol solvate (), O–H···O hydrogen bonds and π-π interactions (centroid distance: 3.5492 Å) stabilize the crystal lattice, a feature likely shared by methanol-containing analogues .
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